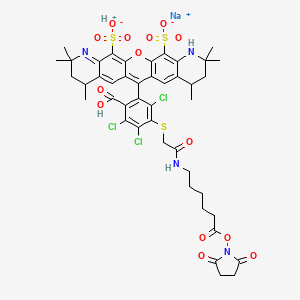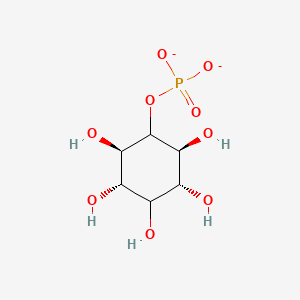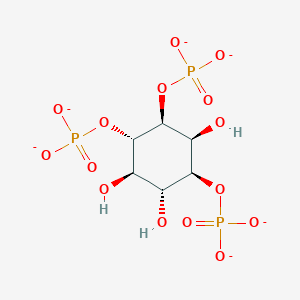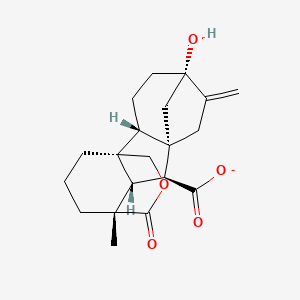
gibberellin A44(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A44(1-) is conjugate base of gibberellin A44. It is a conjugate base of a gibberellin A44.
Scientific Research Applications
Gibberellin A44(1-) in Plant Growth and Development
Gibberellin A44(1-) is involved in several critical processes in plant growth and development. Studies have highlighted its role in the sequential conversion of gibberellins in Cucurbita maxima, indicating its importance in the biosynthesis pathway of gibberellins, which are crucial for plant growth (Lange, 2004). Another study on safflower (Carthamus tinctorius L.) shows that gibberellin A44, among other gibberellins, is involved in stem growth and developmental processes (Potter, Zanewich, & Rood, 2004).
Gibberellin A44(1-) in Molecular and Biochemical Processes
The molecular and biochemical roles of Gibberellin A44(1-) have been elucidated through various studies. One significant discovery is the gibberellin-induced DELLA recognition by the gibberellin receptor GID1, which sheds light on the molecular mechanisms of gibberellin perception and response in plants (Murase, Hirano, Sun, & Hakoshima, 2008). In wheat, the role of gibberellin A44(1-) has been studied in the context of gibberellin-biosynthetic enzymes, highlighting its significance in cereal crop development (Appleford et al., 2006).
Agricultural Applications of Gibberellin A44(1-)
Gibberellin A44(1-) has potential applications in agriculture. For instance, studies have shown that manipulation of gibberellin status, which includes Gibberellin A44(1-), can optimize plant growth and yields. This is crucial for improving the agronomic performance of crops (Gao & Chu, 2020). Additionally, research on the gibberellin receptor GID1 indicates that understanding the interactions with gibberellins, including Gibberellin A44(1-), could lead to strategies for crop improvement (Ueguchi-Tanaka, Nakajima, Ashikari, & Matsuoka, 2007).
Novel Discoveries and Future Directions
Recent research has identified novel gibberellins in strawberries, including Gibberellin A44(1-), which expands the understanding of gibberellin diversity and its potential roles in fruit development (Blake et al., 2000). The discovery of novel gibberellins suggests potential new avenues for research and application in horticulture and agriculture.
properties
Product Name |
gibberellin A44(1-) |
|---|---|
Molecular Formula |
C20H25O5- |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/p-1/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |
InChI Key |
KSBJAONOPKRVRR-YTJHIPEWSA-M |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])COC2=O |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])COC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)


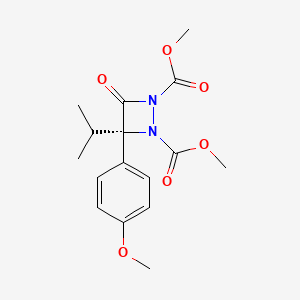
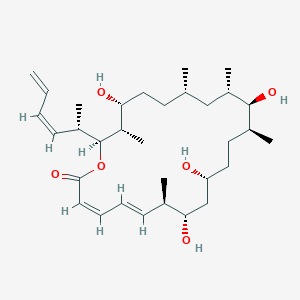


![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)
